molecular formula C12H19NO2 B14310823 Ethyl 1,3,4,6,7,9a-hexahydro-2H-quinolizine-9-carboxylate CAS No. 118667-66-6

Ethyl 1,3,4,6,7,9a-hexahydro-2H-quinolizine-9-carboxylate

Cat. No.: B14310823
CAS No.: 118667-66-6
M. Wt: 209.28 g/mol
InChI Key: NXYHRRXWUUMXJZ-UHFFFAOYSA-N
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Description

Ethyl 1,3,4,6,7,9a-hexahydro-2H-quinolizine-9-carboxylate is a chemical compound with a complex structure that belongs to the quinolizine family.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1,3,4,6,7,9a-hexahydro-2H-quinolizine-9-carboxylate typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific catalysts and solvents to achieve the desired product with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The process may include continuous flow reactors and advanced purification techniques to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions

Ethyl 1,3,4,6,7,9a-hexahydro-2H-quinolizine-9-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

The common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., halogens). The reaction conditions vary depending on the desired transformation, including temperature, pressure, and solvent choice .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

Ethyl 1,3,4,6,7,9a-hexahydro-2H-quinolizine-9-carboxylate has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Explored for its potential therapeutic effects, including its role as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of Ethyl 1,3,4,6,7,9a-hexahydro-2H-quinolizine-9-carboxylate involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Properties

CAS No.

118667-66-6

Molecular Formula

C12H19NO2

Molecular Weight

209.28 g/mol

IUPAC Name

ethyl 4,6,7,8,9,9a-hexahydro-3H-quinolizine-1-carboxylate

InChI

InChI=1S/C12H19NO2/c1-2-15-12(14)10-6-5-9-13-8-4-3-7-11(10)13/h6,11H,2-5,7-9H2,1H3

InChI Key

NXYHRRXWUUMXJZ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CCCN2C1CCCC2

Origin of Product

United States

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